molecular formula C5H4N4O2S B018833 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione CAS No. 30161-97-8

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Cat. No. B018833
CAS RN: 30161-97-8
M. Wt: 184.18 g/mol
InChI Key: YDWRPBIUDIYAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of thiazolo[4,5-d]pyrimidine, a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which includes 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, can be achieved from 5-acetyl-4-aminopyrimidines. Two routes have been proposed: acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc, and reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .


Molecular Structure Analysis

The molecular structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .


Chemical Reactions Analysis

The reaction of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by ready oxidative decarboxylation .

Scientific Research Applications

Pharmacological Importance

Thiazolopyrimidine scaffold, which includes 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, is an important pharmacophore in compounds that have shown various biological activities . These compounds are fused heterocyclic ring systems that can be viewed as purine isosteres . Because of their structural resemblance to adenine and guanine and their related derivatives, many thiazolopyrimidines scaffolds were developed and utilized by medicinal chemists to design novel therapeutics .

Anticancer Activity

Thiazolo[4,5-d]pyrimidine derivatives, including 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, are considered potential therapeutic agents, particularly in the development of anticancer drugs . In a study, new 7-oxo-, 7-chloro- and also three 7-amino- 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity . Among them, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active .

Synthesis of New Derivatives

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione can be used as a base compound for the synthesis of new derivatives. For example, new 7-oxo-, 7-chloro- and also three 7-amino- 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized . These derivatives were characterized by spectroscopic methods and elemental analysis .

Structural Characterization

The structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and its derivatives can be characterized using single-crystal X-ray diffraction . This method was used to confirm a 3D structure for compounds 2e and 4b .

Transformation into Other Compounds

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione can be transformed into other compounds. For instance, oxothiazolo[5,4-d]pyrimidines can be transformed into thiazolo[5,4-d]pyrimidines .

Development of Drug Candidates

The inclusion of fluorine in the molecule often results in improved pharmacological properties . Fluorinated particles, including 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, are an important class of anticancer drugs . The trifluoromethyl derivatives of thiazolo[4,5-d]pyrimidines have shown promising anticancer activity .

Future Directions

The future directions for the study of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione could include further exploration of its potential antimicrobial properties , as well as its potential as a positive allosteric modulator of human α7 nAChR . Further studies could also explore its potential applications in medicinal chemistry .

properties

IUPAC Name

5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWRPBIUDIYAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)S1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561081
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

CAS RN

30161-97-8
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Reactant of Route 2
Reactant of Route 2
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Reactant of Route 3
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Reactant of Route 4
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Reactant of Route 5
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Reactant of Route 6
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Q & A

Q1: What structural modifications of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been explored for enhanced anti-HCMV activity?

A1: Researchers investigated the impact of alkyl substitutions at the 3-position of the 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione scaffold []. They synthesized a series of 3-alkyl derivatives, including linear and branched alkyl chains, as well as alkenyl groups. Notably, the 3-(2-alkenyl) derivatives, particularly the Z isomer of 5-amino-3-(2-penten-1-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited greater antiviral activity compared to the alkyl derivatives []. This finding highlights the importance of the double bond configuration and chain length for optimal antiviral activity. Additionally, acyclonucleosides and acyclonucleotides derived from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were also synthesized and evaluated []. This involved introducing hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups at the 3-position, aiming to mimic the structures of known anti-herpesvirus acyclonucleosides.

Q2: How does the in vitro anti-HCMV activity of these modified compounds compare to existing treatments?

A2: While many synthesized compounds demonstrated some level of anti-HCMV activity, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione stood out with significant potency []. This compound exhibited comparable activity to ganciclovir (DHPG), a standard HCMV treatment. Importantly, it maintained its efficacy against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene []. This suggests a potential alternative treatment option for individuals infected with DHPG-resistant HCMV strains, though further research is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.